2-bromo-2'-methoxy-1,1'-Biphenyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(2-methoxyphenyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQLWMUDNQIIJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 2 Methoxy 1,1 Biphenyl and Its Derivatives
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a powerful tool for the formation of carbon-carbon bonds, and it plays a central role in the synthesis of asymmetrically substituted biphenyls like 2-bromo-2'-methoxy-1,1'-biphenyl. gre.ac.ukwikipedia.org These reactions typically involve the coupling of an aryl halide with an organometallic reagent.
Suzuki-Miyaura Cross-Coupling Strategies
The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl compounds. wikipedia.orgrsc.org This reaction involves the palladium-catalyzed coupling of an organoboron compound with an aryl halide or triflate. libretexts.org
The synthesis of this compound can be achieved by the Suzuki-Miyaura coupling reaction between 1-bromo-2-methoxybenzene and 2-bromophenylboronic acid, or alternatively, between 2-methoxyphenylboronic acid and 1,2-dibromobenzene (B107964). The reaction is typically catalyzed by a palladium complex in the presence of a base. libretexts.orgchemicalbook.com The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biphenyl (B1667301) product and regenerate the catalyst. libretexts.org A variety of palladium sources, such as Pd(OAc)2 and Pd2(dba)3, can be employed. harvard.edubeilstein-journals.org
A study on the synthesis of biphenyl-based arsine ligands utilized a Suzuki-Miyaura reaction between (2-bromophenyl)diphenylarsine and various arylboronic acids, demonstrating the versatility of this coupling strategy. rsc.org In a specific example, the coupling of 1-bromo-2-nitrobenzene (B46134) with a boronic acid ester was used to create a functionalized biphenyl scaffold. gre.ac.uk
Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl Synthesis
| Aryl Halide | Arylboronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |
| 1-Bromo-4-acetophenone | 2-(N,N-diethylaminomethyl)phenylboronic acid pinacol (B44631) ester | Pd(OAc)2 | K3PO4 | Toluene | High | gre.ac.uk |
| 1-Bromo-2-nitrobenzene | Boc-piperazine substituted arylboronic ester | Pd(OAc)2 | K3PO4 | Toluene | Good | gre.ac.uk |
| (2-Bromophenyl)diphenylarsine | Various arylboronic acids | Not specified | Not specified | Not specified | 80-99% | rsc.org |
| 3-Methyl-2-bromophenylamides | 1-Naphthaleneboronic acids | Pd2(dba)3 | K3PO4 | THF | up to 99% | beilstein-journals.org |
| 1,2-Dibromobenzene | Arylboronic acid | Not specified | K3PO4 | Toluene | Not specified | chemicalbook.com |
This table is for illustrative purposes and specific yields for this compound may vary based on precise reaction conditions.
Microwave irradiation has emerged as a powerful technique to accelerate Suzuki-Miyaura coupling reactions, often leading to significantly reduced reaction times and improved yields. nih.govdurham.ac.uk The use of focused microwave heating can increase reaction rates by factors of up to 48 compared to conventional heating. durham.ac.uk This methodology has been successfully applied to the synthesis of various biaryl compounds in aqueous media, highlighting its efficiency and environmental benefits. nih.govacs.org
For instance, the microwave-assisted Suzuki coupling of 4'-bromoacetophenone (B126571) with phenylboronic acid using a pyridine-pyrazole/Pd(II) complex as a catalyst in an ethanol/water mixture was completed in just 2 minutes at 120°C. nih.gov Similarly, PEG-bound aryl halides have been quantitatively coupled with various boronic acids in water within 2-4 minutes under microwave irradiation at 75 W. acs.org This rapid and efficient method is well-suited for the high-throughput synthesis of compound libraries. durham.ac.uk The recyclability of the catalyst has also been demonstrated in microwave-assisted Suzuki reactions, adding to the sustainability of the process. nih.gov
Table 2: Microwave-Assisted Suzuki Coupling Reaction Data
| Aryl Halide | Boronic Acid | Catalyst System | Solvent | Time | Yield | Reference |
| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-pyrazole/Pd(II) complex | EtOH/H2O | 2 min | High | nih.gov |
| 4-Bromoanisole | Phenylboronic acid | Pd EnCat™ | Toluene/water/ethanol | 10 min | >98% | durham.ac.uk |
| PEG-bound p-iodobenzoate | Benzene boronic acid | "Ligandless" Pd(OAc)2 | Water | 2 min | Quantitative | acs.org |
| 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | Various arylboronic acids | XPhosPdG2/XPhos | Water | 40 min | 67-89% | rsc.orgnih.gov |
This table illustrates the general conditions and outcomes of microwave-assisted Suzuki reactions.
The choice of ligand and catalyst system is crucial for the success of the Suzuki-Miyaura coupling, influencing reaction efficiency, substrate scope, and functional group tolerance. nih.govnih.gov Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos (2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine), have shown exceptional activity, enabling reactions at low catalyst loadings and even at room temperature for aryl chlorides. nih.gov The design of biarylphosphine ligands has been a key area of research to improve catalyst performance. nih.gov
For challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, specialized ligands are often necessary. beilstein-journals.orgnih.gov For example, chiral-bridged biphenyl monophosphine ligands have demonstrated superiority in asymmetric Suzuki-Miyaura couplings for synthesizing axially chiral biaryls. beilstein-journals.org In some cases, "ligand-free" systems, often employing palladium acetate, have been developed, particularly for reactions in aqueous media or with highly reactive substrates. harvard.eduacs.org The development of novel catalyst systems, including those based on N-heterocyclic carbenes (NHCs) and palladacycles, continues to expand the scope and applicability of the Suzuki reaction. harvard.edurug.nl
Table 3: Ligands and Catalysts in Suzuki-Miyaura Coupling
| Ligand/Catalyst System | Substrate Type | Key Features | Reference |
| SPhos | Aryl/heteroaryl halides | High activity, low catalyst loading, room temperature reactions | nih.gov |
| XPhos | Aryl/vinyl tosylates | Effective for less reactive electrophiles | nih.gov |
| Chiral-bridged biphenyl monophosphines | For asymmetric synthesis | High yields and enantioselectivities for chiral biaryls | beilstein-journals.org |
| Pyridine-pyrazole/Pd(II) complex | Aryl halides | Efficient in aqueous media under microwave irradiation | nih.gov |
| "Ligand-free" Pd(OAc)2 | PEG-bound aryl halides | Effective in water, simplifies purification | acs.org |
| Pd/C | Aryl bromides | Heterogeneous catalyst, used in pilot scale production | rug.nl |
This table summarizes various catalyst systems and their applications in Suzuki-Miyaura reactions.
Heck Reaction Applications
The Heck reaction, or Mizoroki-Heck reaction, provides an alternative palladium-catalyzed route for C-C bond formation, typically involving the reaction of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While primarily used to form substituted alkenes, variations of the Heck reaction can be applied to the synthesis of biaryl structures. wikipedia.orgmdpi.com The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle similar to other cross-coupling reactions. wikipedia.org
For instance, a flexible two-step, one-pot procedure has been developed to synthesize 2-aryl propionic acids, where the first step is a Heck coupling of an aryl bromide with ethylene (B1197577) to form a styrene (B11656) derivative. mdpi.com The synthesis of the anti-asthma agent Singulair™ involves a key Heck reaction between methyl 2-iodobenzoate (B1229623) and an allylic alcohol. rug.nl The development of highly active catalyst systems, sometimes utilizing N-heterocyclic carbene (NHC) ligands or phosphine-free conditions, has broadened the scope of the Heck reaction to include less reactive aryl chlorides. mdpi.comnih.gov
Kumada Cross-Coupling Approaches
The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed, utilizing a Grignard reagent and an organic halide. wikipedia.orgorganic-chemistry.org It is a powerful method for generating carbon-carbon bonds and can be catalyzed by either nickel or palladium complexes. wikipedia.org This reaction is particularly useful for the synthesis of unsymmetrical biaryls. organic-chemistry.org
The mechanism of the palladium-catalyzed Kumada coupling is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation with the Grignard reagent, and reductive elimination. wikipedia.org The reaction is widely used in industrial processes, for example, in the synthesis of the hypertension drug aliskiren. wikipedia.orgresearchgate.net While highly effective, a limitation is that the halide partner must be unreactive towards the organomagnesium compound. organic-chemistry.org Recent advancements include the development of new Buchwald-type ligands and the use of nickel catalysts with hydroxyphosphine or N-heterocyclic carbene ligands to improve reaction efficiency and scope, particularly for coupling with aryl chlorides. organic-chemistry.orgnih.gov
Stille Cross-Coupling Methodologies
The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound (organostannane) with an organic halide or triflate. orgsyn.orgpsu.edu This method is valued for the stability of organostannanes to air and moisture, broad functional group tolerance, and the commercial availability of starting materials. orgsyn.org
The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.org Initially, an active Pd(0) catalyst undergoes oxidative addition with the organic halide. rsc.orglibretexts.org This is followed by transmetalation, where the organostannane transfers an organic group to the palladium(II) complex. rsc.orglibretexts.org Finally, reductive elimination from the resulting diorganopalladium(II) intermediate yields the desired biaryl product and regenerates the Pd(0) catalyst. rsc.org
Recent advancements have focused on developing more active catalyst systems to expand the substrate scope to less reactive aryl chlorides and sulfonates and to allow for milder reaction conditions. orgsyn.orgnih.gov For instance, the use of bulky, electron-rich phosphine ligands, such as XPhos, in combination with Pd(OAc)₂ has enabled the successful coupling of aryl mesylates and tosylates. nih.gov The addition of copper(I) salts can also significantly enhance the reactivity of aryl bromides. orgsyn.org
A general procedure for a Stille cross-coupling might involve heating a mixture of the aryl sulfonate, an organostannane like tributyl(phenyl)stannane, a palladium source (e.g., Pd(OAc)₂), a ligand (e.g., XPhos), and an activator like cesium fluoride (B91410) in a suitable solvent such as t-BuOH. nih.gov
Table 1: Stille Cross-Coupling Reaction Parameters
| Parameter | Details |
| Catalyst | Typically a Pd(0) complex, such as Pd(PPh₃)₄, or formed in situ from a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand. libretexts.orgnih.gov |
| Organometallic Reagent | Organostannane (e.g., R-SnBu₃). nih.gov |
| Electrophile | Aryl or vinyl halide (I, Br, Cl) or triflate (OTf). libretexts.orgnih.gov |
| Ligands | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos) or proazaphosphatrane ligands. orgsyn.orgnih.gov |
| Additives | Copper(I) salts can enhance reactivity. Cesium fluoride is often used to activate the tin reagent. orgsyn.orgnih.gov |
| Solvents | Common solvents include toluene, THF, and t-BuOH. nih.govnih.gov |
Negishi Cross-Coupling Reactions
The Negishi cross-coupling reaction is a powerful method for carbon-carbon bond formation that utilizes organozinc reagents as the nucleophilic partner. researchgate.netunito.it This reaction is catalyzed by nickel or palladium complexes and is known for its high yields and tolerance of a wide array of functional groups. unito.itnobelprize.org The synthesis of unsymmetrical biaryls can be achieved with good regio- and chemoselectivity. rsc.org
The mechanism of the Negishi coupling follows the typical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rsc.org An organohalide or pseudohalide undergoes oxidative addition to a low-valent metal complex. This is followed by transmetalation with the organozinc reagent, and subsequent reductive elimination affords the cross-coupled product. rsc.org
For the synthesis of substituted 2,2'-bipyridines, a modified Negishi cross-coupling using tetrakis(triphenylphosphine)palladium(0) as the catalyst has proven effective for both 2-bromo- and 2-chloropyridines. researchgate.netorganic-chemistry.org This method allows for the coupling of organozinc pyridyl reagents under mild conditions, with bromo-substituted pyridines reacting efficiently at room temperature and the less reactive chloro-pyridines requiring heating. organic-chemistry.org
Table 2: Negishi Cross-Coupling Reaction Parameters
| Parameter | Details |
| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or Nickel complexes (e.g., Ni(acac)₂). rsc.orgresearchgate.net |
| Organometallic Reagent | Organozinc reagent (e.g., R-ZnX or R₂Zn). unito.it |
| Electrophile | Aryl, vinyl, or alkyl halide or triflate. unito.it |
| Ligands | Phosphine ligands such as triphenylphosphine (B44618) (PPh₃) or X-Phos are commonly used. rsc.orgresearchgate.net |
| Solvents | Typically ethereal solvents like THF or dioxane. nobelprize.orgresearchgate.net |
Hiyama Cross-Coupling Reactions
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that employs organosilanes as the organometallic partner. wikipedia.orgorganic-chemistry.org Discovered in 1988, this method provides a valuable route to Csp²-Csp² and Csp²-Csp³ bonds. wikipedia.org A key feature of the Hiyama coupling is the requirement for an activating agent, typically a fluoride source like TBAF or TASF, or a base, to facilitate the transmetalation step. organic-chemistry.org
The reaction mechanism follows the standard palladium-catalyzed cross-coupling cycle. nih.gov It begins with the oxidative addition of an organic halide to the Pd(0) catalyst, forming a Pd(II) complex. The organosilane, activated by a fluoride ion or base, then undergoes transmetalation with the palladium complex. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. nih.gov
The scope of the Hiyama coupling includes aryl, vinyl, and allylic halides, with organoiodides generally providing the best yields. wikipedia.org The reaction demonstrates good functional group tolerance, accommodating groups like halogens, alkoxyl, and nitro groups. organic-chemistry.org Fluoride-free protocols have also been developed, for instance, using Pd(OAc)₂ in an aqueous medium with a phase-transfer catalyst like poly(ethylene glycol) (PEG) and sodium hydroxide (B78521) as the base. organic-chemistry.org
Table 3: Hiyama Cross-Coupling Reaction Parameters
| Parameter | Details |
| Catalyst | Palladium complexes such as Pd(OAc)₂ or Pd(NH₃)₂Cl₂. organic-chemistry.orgnih.gov |
| Organometallic Reagent | Organosilane (e.g., R-Si(OR')₃, R-SiR'₃). wikipedia.orgorganic-chemistry.org |
| Electrophile | Aryl, vinyl, or alkyl halide or pseudohalide (e.g., OTf). wikipedia.orgorganic-chemistry.org |
| Activating Agent | Fluoride source (e.g., TBAF, TASF) or a base (e.g., NaOH). organic-chemistry.orgnih.gov |
| Solvents | THF, water (with phase-transfer catalyst). organic-chemistry.orgnih.gov |
Copper-Mediated Coupling Reactions
Copper-mediated coupling reactions represent some of the earliest methods for biaryl synthesis and continue to be relevant, particularly in specific applications where palladium-based methods may be less suitable.
Ullmann Reaction for Biphenyl Synthesis
The classical Ullmann reaction involves the copper-catalyzed homocoupling of aryl halides to form symmetrical biaryls, typically requiring high temperatures. organic-chemistry.orgoperachem.com This reaction, first reported by Fritz Ullmann and Jean Bielecki in 1901, was a pioneering example of transition metal-catalyzed C-C bond formation. operachem.com The traditional method is often limited to electron-deficient aryl halides and harsh reaction conditions. lscollege.ac.in
The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org A copper(I) species is believed to undergo oxidative addition with the aryl halide, followed by a second oxidative addition and subsequent reductive elimination to form the biaryl product. organic-chemistry.org Modern variations of the Ullmann reaction often use palladium or nickel catalysts, which can expand the substrate scope and allow for milder conditions. lscollege.ac.in Ligands, such as diamines, can significantly accelerate the reaction. nsf.gov
The Ullmann reaction can also be used for the synthesis of asymmetrical biaryls by coupling an aryllithium compound with a different aryl halide in the presence of a Cu(I) salt at low temperatures. organic-chemistry.org
Table 4: Ullmann Reaction Parameters
| Parameter | Details |
| Catalyst | Copper powder, copper(I) salts, or modern variations with palladium or nickel catalysts. organic-chemistry.orglscollege.ac.in |
| Reactants | Aryl halides (Cl, Br, I). operachem.com |
| Conditions | Traditionally high temperatures (around 200 °C). organic-chemistry.orgoperachem.com Milder conditions are possible with modern catalysts. lscollege.ac.in |
| Solvents | Can be run neat or in high-boiling solvents like nitrobenzene. operachem.com |
| Additives | Ligands such as diamines can accelerate the reaction. nsf.gov |
Oxidative Coupling Methods
Oxidative coupling of phenols provides another route to biphenyl derivatives. These reactions typically employ a metal catalyst and an oxidant to facilitate the formation of a carbon-carbon bond between two phenol (B47542) molecules. core.ac.uk A variety of oxidants have been used, including sodium hypochlorite, di-tert-butyl peroxide, hydrogen peroxide with peroxidase, and oxygen in the presence of cobalt or copper complexes. jraic.com Iron(III) chloride (FeCl₃·6H₂O) and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) are also effective and inexpensive reagents for the oxidative dimerization of phenols. jraic.com
These reactions can exhibit high chemo- and regioselectivity. For instance, chromium salen catalysts have been shown to be effective in the cross-coupling of different phenols. core.ac.uk The choice of substituents on the phenol can direct the coupling to specific positions. jraic.com For example, phenols with substituents at the 2- and 4-positions will primarily undergo coupling at the 6-position. jraic.com
A typical procedure might involve stirring the phenol with an oxidant like potassium ferricyanide in a solvent mixture such as acetone-water with ammonia (B1221849) at room temperature. jraic.com
Classical and Alternative Synthetic Routes
While modern cross-coupling reactions are dominant, classical methods for forming biphenyls exist. One of the earliest methods is the Wurtz-Fittig reaction, which involves the reaction of an aryl halide and an alkyl halide with sodium metal. However, this method often suffers from side reactions and is less controlled than modern catalytic methods.
Another approach involves the use of diazonium salts. For example, 2-methoxybenzenediazonium tetrafluoroborate (B81430) can be used in coupling reactions. chemicalbook.com Additionally, organolithium reagents can be used to generate the biaryl linkage.
In some cases, direct C-H arylation can be achieved photochemically. Aryl diazonium trifluoroacetates can generate an aryl radical upon irradiation with UV-A light, which can then undergo direct C-H arylation with an arene to form the biphenyl product without the need for a metal catalyst. researchgate.net
Grignard Reagent-Based Approaches
Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. mnstate.edu The synthesis of biphenyl derivatives often employs Grignard reagents prepared from aryl halides. For instance, (3-methoxyphenyl)boronic acid can be reacted with 1,2-dibromobenzene in the presence of a palladium catalyst to produce 2-bromo-3'-methoxy-1,1'-biphenyl. rsc.org
A general procedure involves the dropwise addition of a solution of an aryl magnesium bromide, such as 3-(N,N-dimethylamino)phenyl magnesium bromide, to a solution containing a suitable coupling partner. rsc.org The reaction is typically initiated by the addition of a few drops of 1,2-dibromoethane (B42909) and may require heating to proceed to completion. rsc.org It's crucial to maintain anhydrous (water-free) conditions, as Grignard reagents are highly reactive towards protic solvents like water. mnstate.edumiracosta.edu Diethyl ether and tetrahydrofuran (B95107) (THF) are common solvents for these reactions as they can coordinate to the magnesium atom, stabilizing the Grignard reagent. wisc.edu
A common side product in Grignard reactions is the formation of biphenyl compounds through the coupling of two phenyl radicals, which can occur in competition with the desired Grignard reagent formation. mnstate.eduwisc.edu
Table 1: Examples of Grignard Reagent-Based Synthesis of Biphenyl Derivatives
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |
| (3-Methoxyphenyl)boronic acid | 1,2-Dibromobenzene | Pd(PPh₃)₄, Na₂CO₃ | 2-Bromo-3'-methoxy-1,1'-biphenyl | rsc.org |
| 3-Bromo-N,N-dimethylaniline | Magnesium turnings | 1,2-Dibromoethane, THF | 3-(N,N-Dimethylamino)phenyl magnesium bromide | rsc.org |
| 4-Bromotoluene | Magnesium turnings | Anhydrous THF | (4-Methylphenyl)magnesium bromide | orgsyn.org |
Intramolecular Cyclization Reactions
Intramolecular cyclization offers a pathway to synthesize complex polycyclic aromatic compounds from biphenyl precursors. For example, 1,1'-biphenyl aldehydes and ketones can undergo intramolecular cyclization promoted by potassium tert-butoxide (KOt-Bu) in dimethylformamide (DMF) to yield phenanthrene (B1679779) derivatives. rsc.org This reaction is proposed to proceed through a free radical pathway. rsc.org
Another notable example is the iodine monochloride (ICl)-induced intramolecular electrophilic cyclization of 1-[4'-methoxy(1,1'-biphenyl)2-yl]alkynones. This reaction selectively occurs at the ipso position to form spiroconjugated compounds, specifically 4'H-spiro(cyclohexa znaturforsch.comnih.govdiene-1,1'-naphthalene)-4,4'-diones. nih.gov
Friedel-Crafts Type Acylation for Biphenyl Systems
Friedel-Crafts acylation is a fundamental reaction for introducing acyl groups onto aromatic rings, leading to the formation of aryl ketones. rsc.orgnih.govlibretexts.org This method is widely used in the synthesis of pharmaceuticals and fine chemicals. rsc.orgnih.gov The reaction typically involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). rsc.orglibretexts.org
For instance, the acylation of 2-methoxynaphthalene (B124790) with acetic anhydride can be catalyzed by phosphotungstic acid in an ionic liquid, yielding primarily 1-acyl-2-methoxynaphthalene. bas.bgresearchgate.net The reaction of biphenyl with succinic anhydride in the presence of AlCl₃ produces 4-phenylbenzoyl-propionic acid. rsc.org A significant advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone products are deactivated towards further electrophilic attack, thus preventing poly-acylation. libretexts.org
Table 2: Examples of Friedel-Crafts Acylation of Biphenyl and Related Compounds
| Aromatic Substrate | Acylating Agent | Catalyst/Reagents | Product | Reference |
| Biphenyl | Succinic anhydride | AlCl₃, Dichloromethane (B109758) | 4-Phenylbenzoyl-propionic acid | rsc.org |
| Biphenyl | Oxalyl chloride | AlCl₃, Dichloromethane | 4,4'-Biphenyl ketone | rsc.org |
| 2-Methoxynaphthalene | Acetic anhydride | Phosphotungstic acid, [BPy]BF₄ | 1-Acyl-2-methoxynaphthalene | bas.bgresearchgate.net |
Bennett-Turner Reaction
The Bennett-Turner reaction provides a method for the homocoupling of aryl Grignard reagents to form symmetrical biphenyls. rsc.org Originally investigated in 1914 using chromium(III) chloride, the reaction can also be effectively promoted by copper(II) chloride (CuCl₂). rsc.org This reaction involves the generation of an aryl radical which then couples to form the biphenyl product. researchgate.net
Ball-Milling Methods
Mechanochemistry, particularly ball-milling, has emerged as a green and efficient alternative to traditional solvent-based synthesis. mdpi.comrsc.orgnih.gov This technique involves the use of mechanical force to induce chemical reactions, often in the absence of a solvent. nih.govnih.gov Ball-milling has been successfully applied to various organic reactions, including the synthesis of biphenyls.
For example, solvent-free Suzuki-Miyaura coupling of acid anhydrides to produce biphenyls has been achieved via ball-milling. acs.orgacs.org This method offers advantages such as shorter reaction times, reduced waste, and the ability to work with solid reagents. nih.govmdpi.com The synthesis of metal-organic frameworks (MOFs) has also been advanced through ball-milling techniques, highlighting its versatility. mdpi.com
Regioselectivity and Stereocontrol in Biphenyl Synthesis
Achieving regioselectivity and stereocontrol is paramount in the synthesis of complex biphenyls, particularly those with specific substitution patterns or axial chirality (atropisomerism). rsc.org
Regioselectivity, the control of the position of chemical bond formation, is crucial for obtaining the desired isomer. In the synthesis of 5-(2-methoxyethyl)biphenyls via a formal [3+3] cyclocondensation, the regioselectivity is explained by the chelation of titanium tetrachloride by the methoxy (B1213986) and silyloxy groups, which activates a specific carbon atom for reaction. znaturforsch.comresearchgate.net Similarly, the sulfenylation of 6,6'-dimethoxy-2,2'-dihydroxybiphenyl with phthalimidesulfenyl chloride proceeds with complete regioselectivity to afford the 3,3'-dithio-substituted product. nih.gov
Stereocontrol, the control of the three-dimensional arrangement of atoms, is particularly important for biphenyls that can exist as stable atropisomers due to restricted rotation around the biphenyl bond. rsc.orgnih.gov The synthesis of enantiopure 3,3'-thiosubstituted biphenyls has been achieved starting from enantiomerically pure 6,6'-dimethoxy-2,2'-dihydroxybiphenyl. nih.gov The use of silicon-containing compounds has also proven to be a powerful strategy for controlling stereochemistry in organic synthesis, including the formation of specific stereoisomers in reactions involving allylsilanes and β-silyl esters. acs.orgrsc.org The development of precision polymer synthesis now allows for the placement of chiral monomers at specific locations, influencing the macromolecular structure and its interactions. acs.org
Reactivity and Functionalization of 2 Bromo 2 Methoxy 1,1 Biphenyl
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. pearson.com In 2-bromo-2'-methoxy-1,1'-biphenyl, the directing effects of the bromo and methoxy (B1213986) substituents, as well as the phenyl group itself, determine the regioselectivity of these reactions. pearson.comscience.gov The methoxy group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. uci.edu The phenyl group is also considered an activating, ortho-, para-director. pearson.com
Bromination Reactions
The introduction of additional bromine atoms onto the this compound core is a key electrophilic aromatic substitution reaction. The regiochemical outcome of bromination is influenced by the existing substituents. The methoxy group strongly activates the ring it is attached to, directing incoming electrophiles to the ortho and para positions. The bromine atom, while deactivating, also directs to the ortho and para positions.
Studies on similar biphenyl (B1667301) systems, such as 4-methoxybiphenyl (B1664174), have shown that bromination can lead to a mixture of products. acs.org For instance, the bromination of 4-methoxybiphenyl can yield both 3-bromo-4-methoxybiphenyl (B1266917) and 4-methoxy-4'-bromobiphenyl. acs.org In the case of this compound, the interplay of the existing bromo and methoxy groups would direct further bromination. The methoxy-substituted ring is more activated and would likely be the primary site of further substitution.
N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of aromatic compounds under mild conditions. cambridgescholars.com Its use can offer better selectivity compared to molecular bromine. cambridgescholars.com
Table 1: Potential Bromination Products of this compound
| Starting Material | Reagent | Potential Product(s) | Reference |
|---|---|---|---|
| This compound | Br₂/FeBr₃ | Dibromo-methoxy-biphenyl isomers | makingmolecules.com |
| This compound | NBS | Dibromo-methoxy-biphenyl isomers | cambridgescholars.com |
Nitration and Halogenation Patterns
The nitration of biphenyl derivatives is a well-studied electrophilic aromatic substitution. In the case of 2-methylbiphenyl, nitration yields a mixture of isomers, with 2-methyl-5-nitro-1,1'-biphenyl being a major product. spu.edu This suggests that in this compound, nitration would likely occur on the more activated methoxy-substituted ring.
The halogenation of biphenyls follows similar principles of electrophilic aromatic substitution. The regioselectivity is governed by the directing effects of the substituents already present on the biphenyl core. For instance, the reaction of 2-bromo-2-chloro-1,1,1-trifluoroethane with phenols in the presence of a base leads to the formation of multi-halogenated aryl fluoroalkenyl ethers. beilstein-journals.org This highlights the potential for introducing other halogens onto the biphenyl scaffold.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Activating/Deactivating Group | Directing Effect | Predicted Major Product Position | Reference |
|---|---|---|---|---|
| Nitration | -OCH₃ (activating) | ortho, para | Positions ortho and para to the methoxy group | uci.edu |
| Nitration | -Br (deactivating) | ortho, para | uci.edu | |
| Halogenation | -OCH₃ (activating) | ortho, para | Positions ortho and para to the methoxy group | uci.edu |
| Halogenation | -Br (deactivating) | ortho, para | uci.edu |
Nucleophilic Substitution Reactions
The mechanism for nucleophilic aromatic substitution on activated aryl halides typically proceeds through an addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the case of this compound, a strong nucleophile could potentially displace the bromide ion.
Recent studies have shown that nucleophilic fluorine substitution can be achieved on various alkyl bromides, including those with aromatic substituents, using reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF). nii.ac.jp This suggests the possibility of converting the bromo-substituent in this compound to a fluoro-substituent under appropriate conditions.
C-H Bond Functionalization Strategies
Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to modifying complex molecules. acs.orgnih.gov These strategies can be applied to the biphenyl core of this compound to introduce new functional groups.
Oxidative C-H Bond Functionalization
Oxidative C-H bond functionalization involves the cleavage of a C-H bond and the formation of a new C-C or C-heteroatom bond, often with the use of a metal catalyst and an oxidant. rutgers.edu These reactions can be directed by existing functional groups within the molecule. For example, N-bromosuccinimide has been used to induce an intramolecular cycloaromatization of 1-biphenyl-2-ylethanones through a radical C-H bond activation process. nih.gov
Directed C-H Activation
In directed C-H activation, a functional group on the substrate coordinates to a metal catalyst, directing the activation to a specific C-H bond, typically in the ortho position. rutgers.edunih.gov The methoxy group in this compound could potentially act as a directing group for such transformations. The development of nitrile-directed meta-C-H functionalization of biaryls has also been reported, providing a method to modify biphenyl compounds at a remote position. nih.gov This strategy utilizes a nitrile group to direct a palladium catalyst to the meta-C-H bond. nih.gov
Table 3: C-H Functionalization Approaches for Biphenyl Systems
| Strategy | Description | Potential Application to this compound | Reference |
|---|---|---|---|
| Oxidative C-H Functionalization | Metal-catalyzed reaction to form new C-C or C-heteroatom bonds. | Introduction of new functional groups on either phenyl ring. | rutgers.edu |
| Directed C-H Activation | A directing group guides a metal catalyst to a specific C-H bond. | The methoxy group could direct functionalization to its ortho positions. | nih.gov |
| Nitrile-Directed meta-C-H Functionalization | A nitrile group directs functionalization to the meta position of the same ring. | If a nitrile were introduced, it could direct further functionalization. | nih.gov |
Derivatization via Reactive Centers
The functional groups of this compound serve as handles for a variety of chemical transformations, enabling the synthesis of more complex molecular architectures.
The aryl bromide functionality is a cornerstone for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the biphenyl scaffold is particularly amenable to palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. libretexts.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org These reactions are used to create biaryl compounds, conjugated alkenes, or styrenes. libretexts.org The synthesis of various biaryl analogs via Suzuki coupling has been demonstrated, highlighting its utility in creating complex molecular scaffolds. nih.gov While highly effective, challenges can arise, such as competitive hydrolysis of the boronic acid under certain conditions. researchgate.net
Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.org The reaction is versatile, accommodating primary and secondary amines, amides, and various NH-containing heterocycles. organic-chemistry.orgnih.gov The development of specialized phosphine (B1218219) ligands, such as BippyPhos, has greatly expanded the scope of this reaction, allowing for the coupling of even challenging substrates like (hetero)aryl chlorides at low catalyst loadings. nih.gov The mechanism can be influenced by the substrate, with some reactions proceeding through an oxygen-assisted reductive elimination pathway. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions at the Bromine Moiety
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid (Ar'-B(OH)₂) | Pd(OAc)₂ or Pd(PPh₃)₄ / Base (e.g., K₃PO₄) | Terphenyl derivative |
| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd₂(dba)₃ / Phosphine Ligand (e.g., BINAP) / Base (e.g., NaOtBu) | N-Aryl amine derivative |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ / Base (e.g., Et₃N) | Stilbene derivative |
| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | Aryl-alkyne derivative |
Lithiation and Grignard Reagent Formation: The bromine atom can undergo halogen-metal exchange, typically with an organolithium reagent like n-butyllithium, to form a lithiated biphenyl species. This powerful nucleophile can then react with a wide range of electrophiles. Alternatively, reaction with magnesium metal can form the corresponding Grignard reagent, which also serves as a potent carbon nucleophile for reactions with electrophiles like aldehydes, ketones, and esters. wisc.edu
The methoxy group (-OCH₃) is an ether linkage that can be cleaved to reveal a hydroxyl group (-OH), a common transformation in the synthesis of natural product analogs and other functional molecules.
Ether Cleavage (Demethylation): The cleavage of aryl methyl ethers is typically achieved under harsh conditions using strong acids or Lewis acids. chemistrysteps.commasterorganicchemistry.com
Using Strong Protic Acids: Reagents such as hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly used for ether cleavage. libretexts.org The reaction proceeds via protonation of the ether oxygen, making it a good leaving group (methanol). chemistrysteps.com The halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the methyl carbon in an Sₙ2 reaction to produce a phenol (B47542) and a methyl halide. libretexts.orglibretexts.org Due to the stability of the sp²-hybridized phenyl-oxygen bond, the nucleophile attacks the methyl group rather than the aromatic ring carbon. libretexts.org
Using Lewis Acids: Lewis acids like boron tribromide (BBr₃), aluminum chloride (AlCl₃), and aluminum bromide (AlBr₃) are also effective for demethylation. google.com A process using aluminum chloride in a solvent like dichloromethane (B109758) can achieve regioselective demethylation of p-methoxy groups in certain phenolic esters and diaryl ketones. google.com These reactions offer an alternative to protic acids and can sometimes be performed under milder conditions.
Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers
| Reagent Class | Examples | Typical Conditions | Product |
|---|---|---|---|
| Strong Protic Acids | HBr, HI | Reflux | Phenol + Methyl Halide |
| Lewis Acids | BBr₃, AlCl₃ | Dichloromethane, often at low temperature (e.g., -78 °C to rt) | Phenol |
| Other | Pyridinium Chloride | High temperature (e.g., ~200 °C) | Phenol |
Beyond the bromine and methoxy groups, the biphenyl scaffold itself can be functionalized. Functional group interconversions are fundamental transformations that change one functional group into another, enabling the synthesis of diverse derivatives from a common starting material. fiveable.meorganic-chemistry.org
Electrophilic Aromatic Substitution (EAS): The biphenyl system can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The position of the incoming electrophile is directed by the existing substituents. pearson.com
Directing Effects: In this compound, there are two directing groups on two different rings.
The methoxy group (-OCH₃) on one ring is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. libretexts.org
The bromo group (-Br) on the other ring is a deactivating, ortho, para-directing group. It deactivates the ring toward electrophilic attack through its inductive electron-withdrawing effect but directs incoming electrophiles to the ortho and para positions via resonance. makingmolecules.com
Regioselectivity: Electrophilic attack will preferentially occur on the more activated ring, which is the one bearing the methoxy group. pearson.com Within that ring, the electrophile will be directed to the positions ortho and para to the methoxy group. Therefore, substitution is expected to occur primarily at the C-4' and C-6' positions of the methoxy-substituted ring. The reaction on the bromo-substituted ring would be much slower and require harsher conditions. libretexts.org
Advanced Spectroscopic Characterization Techniques for 2 Bromo 2 Methoxy 1,1 Biphenyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled method for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce connectivity and spatial relationships. researchgate.net
Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. uobasrah.edu.iq For 2-bromo-2'-methoxy-1,1'-biphenyl, the ¹H NMR spectrum would reveal distinct signals for the aromatic protons on both phenyl rings and the protons of the methoxy (B1213986) group. The chemical shifts (δ) of these protons are influenced by the electronic effects of the bromine and methoxy substituents. The aromatic protons on the brominated ring would likely appear in a different region compared to those on the methoxy-substituted ring. Furthermore, the coupling patterns (spin-spin splitting) between adjacent protons would help to assign the specific positions of the protons on each ring. ethernet.edu.et In derivatives of biphenyl (B1667301), the number of signals and their splitting patterns in the ¹H NMR spectrum can confirm the substitution pattern. rsc.org
A predicted ¹H NMR spectrum for the related compound 2-bromophenol (B46759) in D₂O shows signals in the aromatic region, illustrating how substituents influence proton chemical shifts. hmdb.ca Similarly, the ¹H NMR spectrum of 2-methoxybiphenyl (B167064) would show characteristic signals for the methoxy group and the aromatic protons. chemicalbook.com
Interactive Data Table: Predicted ¹H NMR Data for Related Biphenyl Compounds
| Compound | Solvent | Proton | Predicted Chemical Shift (ppm) |
| 2-Bromophenol | D₂O | Aromatic | 6.8 - 7.5 |
| 2-Methoxybenzoic acid | D₂O | Aromatic | 7.0 - 7.8 |
| Methoxy | ~3.8 |
Note: This table contains predicted data for related compounds to illustrate expected chemical shift regions.
Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. libretexts.org The chemical shifts of these signals are highly sensitive to the local electronic environment. libretexts.org The carbon atom attached to the bromine (ipso-carbon) would exhibit a characteristic chemical shift, as would the carbon attached to the methoxy group. The other aromatic carbons would also have distinct chemical shifts based on their position relative to the substituents and the other ring. libretexts.org
The chemical shift of the methoxy carbon is typically found around 55-62 ppm. nih.govresearchgate.net The presence of ortho-substituents can influence this shift. researchgate.net The carbon atoms in the biphenyl system will have chemical shifts in the aromatic region (typically 110-160 ppm), with variations due to the electron-withdrawing effect of the bromine and the electron-donating effect of the methoxy group. libretexts.orglibretexts.org For instance, in related brominated compounds like 1-bromo-2-methylpropane, the carbon attached to the bromine is significantly shifted downfield. docbrown.info
Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges
| Carbon Type | Typical Chemical Shift Range (ppm) |
| Aromatic C-Br | 110 - 125 |
| Aromatic C-O | 150 - 160 |
| Aromatic C-H | 110 - 140 |
| Methoxy (-OCH₃) | 55 - 62 |
| Quaternary Aromatic C | 130 - 150 |
Note: These are general ranges and the exact shifts for this compound would require experimental determination.
For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is an invaluable tool. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection. nih.gov The chemical shift of a fluorine atom is extremely sensitive to its electronic environment, providing detailed information about the location and nature of fluorine substitution. nih.gov This technique has been successfully applied to study the metabolism of fluorinated drugs like flurbiprofen, a biphenyl derivative. nih.gov The large chemical shift range of ¹⁹F NMR allows for clear differentiation of fluorine atoms in slightly different environments. nih.gov
To unambiguously assign all proton and carbon signals and to determine the complete three-dimensional structure of this compound and its derivatives, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.net
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu This would help to trace the connectivity of protons within each aromatic ring of the biphenyl system. youtube.com
TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations observed in COSY to an entire spin system, revealing all protons that are part of a coupled network. princeton.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu For this compound, NOESY would be crucial for determining the relative orientation of the two phenyl rings and the spatial proximity of the methoxy group's protons to protons on the adjacent ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of directly attached carbon atoms. sdsu.eduepfl.ch This allows for the direct assignment of carbon signals based on their attached protons. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects correlations between protons and carbons that are separated by two or three bonds. sdsu.eduepfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the two phenyl rings and the positions of the substituents. science.gov
H2BC (Heteronuclear 2-Bond Correlation) : This technique specifically identifies correlations between protons and carbons that are two bonds away, helping to distinguish between two- and three-bond correlations in HMBC spectra. epfl.ch
ADEQUATE (Adequate Double-Quantum Transfer Experiment) : A powerful but less sensitive technique that can establish direct carbon-carbon bonds, providing definitive evidence for the carbon skeleton.
Together, these advanced NMR techniques provide a comprehensive and unambiguous structural elucidation of this compound and its derivatives. researchgate.netscience.gov
Vibrational Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. uobasrah.edu.iq The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.
Key expected vibrational frequencies include:
C-H stretching vibrations for the aromatic rings, typically appearing in the region of 3100-3000 cm⁻¹.
C-H stretching vibrations for the methyl group of the methoxy substituent, usually found around 2950-2850 cm⁻¹.
C=C stretching vibrations within the aromatic rings, which give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.
C-O stretching vibration of the aryl ether (methoxy group), which would produce a strong, characteristic band, typically in the range of 1275-1200 cm⁻¹ (asymmetric stretch) and 1075-1020 cm⁻¹ (symmetric stretch).
C-Br stretching vibration , which is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
The exact positions and intensities of these bands can provide a "fingerprint" for the molecule, allowing for its identification and characterization. youtube.com The FTIR spectra of related compounds like 2-methoxybiphenyl and 2-bromobiphenyl (B48390) show these characteristic absorption patterns. nih.govnih.gov
Interactive Data Table: Characteristic FTIR Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Methyl C-H | Stretch | 2950 - 2850 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Aryl C-O (ether) | Asymmetric Stretch | 1275 - 1200 |
| Aryl C-O (ether) | Symmetric Stretch | 1075 - 1020 |
| C-Br | Stretch | 600 - 500 |
Raman Spectroscopy
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. For this compound, a Raman spectrum would reveal characteristic peaks corresponding to the vibrations of its specific functional groups and skeletal structure. This analysis is particularly useful for identifying the compound and studying its structural properties in various states.
Detailed Research Findings: The Raman spectrum of a biphenyl derivative is typically dominated by signals from the aromatic rings. Key vibrational modes would include:
C-C Stretching: Vibrations within the phenyl rings, typically appearing in the 1400-1600 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.
C-Br Stretching: The carbon-bromine bond vibration would appear at lower frequencies, providing a clear marker for the bromine substituent.
C-O Stretching: The methoxy group's C-O stretching vibrations would also be present.
Biphenyl Linkage: The vibration of the C-C bond connecting the two phenyl rings is also a characteristic feature.
Mass Spectrometry
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the sensitive detection capabilities of tandem mass spectrometry. This technique is ideal for identifying and quantifying compounds in complex mixtures.
Detailed Research Findings: An LC-MS/MS method for the analysis of this compound would involve optimizing several parameters to achieve sensitive and specific detection. A typical method, adapted from the analysis of related brominated biphenyl compounds, could be developed. nih.gov
The process begins with chromatographic separation on a suitable column, such as a C18 column. nih.govresearchgate.net A mobile phase consisting of a mixture of solvents like methanol, acetonitrile, and an acidic buffer (e.g., formic acid) is often used in a gradient elution mode to effectively separate the analyte from impurities. nih.gov
Following separation, the analyte enters the mass spectrometer, where it is ionized, typically using Electrospray Ionization (ESI). In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the protonated molecule [M+H]⁺ or other adducts of this compound is selected. This precursor ion is then fragmented to produce characteristic product ions. Monitoring these specific transitions enhances the selectivity and sensitivity of the analysis. The method would be validated according to ICH guidelines for linearity, accuracy, precision, and robustness. nih.gov
Table 1: Illustrative LC-MS/MS Method Parameters for Biphenyl Derivative Analysis This table is based on methods developed for related brominated biphenyl compounds. nih.gov
| Parameter | Value |
| LC System | Agilent 1260 series HPLC nih.gov |
| Column | InertSustain AQ-C18 (250 x 4.6 mm, 5-μm) nih.gov |
| Mobile Phase | Gradient of Formic Acid, Methanol, and Acetonitrile nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Column Temp. | 40°C nih.gov |
| Injection Vol. | 20 μL nih.gov |
| MS System | Agilent G6470A Triple Quadrupole LC/MS nih.gov |
| Ion Source | Electrospray Ionization (ESI) nih.gov |
| Ion Source Voltage | 3500 V nih.gov |
| Nebulizer Gas | Nitrogen at 45 psi nih.gov |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, providing a high degree of confidence in its identification.
Detailed Research Findings: For this compound (C₁₃H₁₁BrO), HRMS is invaluable for confirming its identity. The technique can distinguish between compounds with the same nominal mass but different elemental compositions. The expected exact mass can be calculated from the isotopic masses of its constituent elements (Carbon, Hydrogen, Bromine, Oxygen).
Qualitative profiling using LC-HRMS can identify the compound in a sample by matching its accurate mass and retention time. mdpi.com The high resolution helps to separate the isotopic pattern of the bromine atom (⁷⁹Br and ⁸¹Br), which is a distinctive signature for bromine-containing compounds. This technique is crucial for confirming the structure of newly synthesized derivatives and for identifying unknown impurities or metabolites.
Table 2: Calculated Mass Data for this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₁BrO |
| Monoisotopic Mass | 261.99933 u |
| Most Abundant Isotopes | ¹²C, ¹H, ⁷⁹Br, ¹⁶O |
| Calculated [M+H]⁺ | 263.00661 u |
X-ray Diffraction Techniques
X-ray diffraction (XRD) techniques are the most powerful tools for determining the three-dimensional atomic arrangement in crystalline solids. By analyzing the pattern of diffracted X-rays, one can deduce the crystal structure, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination
Single Crystal X-ray Diffraction (SCXRD) provides the definitive, unambiguous three-dimensional structure of a molecule as it exists in a well-ordered crystal. caltech.edu The technique involves irradiating a single crystal with an X-ray beam and measuring the positions and intensities of the diffracted spots. csic.es
Detailed Research Findings: Growing a suitable single crystal of this compound is the first critical step. Once a crystal of sufficient quality and size (typically 0.1-0.3 mm) is obtained, it is mounted on a diffractometer. caltech.edu The resulting diffraction data allows for the determination of the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise coordinates of every atom in the molecule. researchgate.net
While specific crystal structure data for this compound was not found, the data from a related compound, 2-Bromo-1-(4-methoxyphenyl)ethanone, illustrates the type of information obtained. researchgate.net This includes details about molecular planarity, torsion angles, and how molecules pack together in the crystal lattice through intermolecular forces. researchgate.net For this compound, SCXRD would reveal the dihedral angle between the two phenyl rings, which is a key conformational feature of biphenyl systems.
Table 3: Illustrative Single Crystal X-ray Diffraction Data This data is for the related compound 2-Bromo-1-(4-methoxyphenyl)ethanone (C₉H₉BrO₂). researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic researchgate.net |
| Space Group | P2₁/c researchgate.net |
| a (Å) | 7.7360 (15) researchgate.net |
| b (Å) | 12.441 (3) researchgate.net |
| c (Å) | 10.048 (2) researchgate.net |
| β (°) | 111.42 (3) researchgate.net |
| Volume (ų) | 900.3 (4) researchgate.net |
| Z (Molecules/unit cell) | 4 researchgate.net |
| Calculated Density (Mg m⁻³) | 1.690 researchgate.net |
| Radiation | Mo Kα (λ = 0.71073 Å) researchgate.net |
Powder X-ray Diffraction for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline powder sample. Instead of producing sharp spots like SCXRD, it generates a characteristic diffraction pattern of intensity versus diffraction angle (2θ). nihs.go.jp This pattern serves as a fingerprint for a specific crystalline phase. ucmerced.edu
Detailed Research Findings: PXRD is a versatile, non-destructive method for characterizing the bulk properties of a synthesized batch of this compound. ucmerced.edu Its primary applications include:
Phase Identification: The experimental PXRD pattern can be compared to a database or a pattern calculated from single-crystal data to confirm the identity and purity of the crystalline phase. ucmerced.edu
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. This technique is essential for identifying and characterizing polymorphism. nihs.go.jp
Crystallinity Assessment: The sharpness of the diffraction peaks is related to the degree of crystallinity. Broad, diffuse peaks indicate amorphous or poorly crystalline material, whereas sharp peaks signify a well-ordered crystalline solid. nihs.go.jp
For this compound, PXRD would be used routinely in a laboratory setting to ensure batch-to-batch consistency and to verify that the desired crystal form has been produced. researchgate.net The position of the reflections is governed by Bragg's Law (nλ = 2d sinθ), where the interplanar spacing (d-spacing) is characteristic of the material's crystal lattice. ucmerced.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing the electronic transitions within a molecule. In the case of this compound and its derivatives, UV-Vis spectroscopy provides insights into how the substitution pattern on the biphenyl framework affects the energy of its π-electron system. The electronic spectrum of biphenyl is characterized by a strong absorption band, often referred to as the K-band, which is associated with the π → π* transitions of the conjugated system. The position and intensity of this band are highly sensitive to the nature and position of substituents on the phenyl rings.
Detailed Research Findings
Research on the UV-Vis spectra of substituted biphenyls has established that substituents can cause shifts in the absorption maximum (λmax) and changes in the molar absorptivity (ε). These effects are primarily governed by the electronic nature of the substituent (electron-donating or electron-withdrawing) and steric factors.
For this compound, the presence of substituents in the ortho positions of both phenyl rings introduces significant steric hindrance. This steric strain forces the two phenyl rings to adopt a non-planar conformation, which in turn reduces the extent of π-conjugation between them. This phenomenon, known as steric inhibition of resonance, typically results in a hypsochromic shift (a shift to shorter wavelengths) of the main absorption band and a decrease in its intensity compared to unsubstituted biphenyl. nih.gov
The methoxy group (-OCH₃) is an electron-donating group, which, when conjugated with an aromatic ring, typically causes a bathochromic shift (a shift to longer wavelengths) due to the delocalization of its lone pair of electrons into the π-system. Conversely, the bromo group (-Br) is a deactivating group in electrophilic aromatic substitution but can participate in resonance. However, in the case of ortho-substituted biphenyls, the steric effects often dominate over the electronic effects.
The following data table provides a comparison of the UV-Vis absorption maxima for biphenyl and some of its derivatives to illustrate the effects of substitution.
| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| Biphenyl | Ethanol | 247 | 17000 | Generic Data |
| 2-Chlorobiphenyl | Ethanol | 237 | 10000 | nih.gov |
| 2-Bromobiphenyl | Not Specified | Not Specified | Not Specified | nih.gov |
| 2-Methoxybiphenyl | Not Specified | Not Specified | Not Specified | Generic Data |
| Anisole | Vapor | 291 | 9500 | nih.gov |
Computational Investigations of 2 Bromo 2 Methoxy 1,1 Biphenyl
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in optimizing the molecular geometry to find the most stable arrangement of atoms in space. physchemres.org
For 2-bromo-2'-methoxy-1,1'-biphenyl, DFT calculations would typically be employed to determine key geometric parameters. While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodology would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to solve the Schrödinger equation approximately. nih.govresearchgate.net The output of such a calculation would provide optimized bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound
| Parameter | Phenyl Ring 1 (with Bromine) | Phenyl Ring 2 (with Methoxy) | Inter-ring |
| Bond Lengths (Å) | |||
| C-C (aromatic) | ~1.39 - 1.41 | ~1.39 - 1.41 | |
| C-Br | ~1.90 | - | |
| C-H | ~1.08 | ~1.08 | |
| C-O | - | ~1.36 | |
| O-CH3 | - | ~1.43 | |
| C-C (inter-ring) | - | - | ~1.49 |
| Bond Angles (°) ** | |||
| C-C-C (aromatic) | ~120 | ~120 | |
| C-C-Br | ~120 | - | |
| C-C-O | - | ~120 | |
| C-O-C | - | ~118 | |
| Dihedral Angle (°) ** | |||
| C-C-C-C (ring planarity) | ~0 | ~0 | |
| Br-C-C-C | ~180 | - | |
| C-O-C-C | - | Variable | |
| C-C (inter-ring torsion) | - | - | Variable |
| Note: This table is illustrative and not based on published experimental data for this specific compound. |
Conformational Analysis and Mobility
The conformational flexibility of this compound is primarily governed by the torsion angle (dihedral angle) between the two phenyl rings. A potential energy surface (PES) can be generated by systematically rotating one ring relative to the other and calculating the corresponding energy at each step using quantum chemical methods like DFT.
The PES would reveal the energy minima corresponding to the most stable conformations (gauche or anti) and the energy barriers to rotation. For a related compound, 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, the dihedral angle between the rings in the biphenyl (B1667301) moiety was found to be 24.57(4)°. iucr.org This suggests that significant twisting is expected in substituted biphenyls. The steric hindrance between the bromine atom and the methoxy (B1213986) group in this compound would likely lead to a non-planar ground state.
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. biorxiv.org By solving Newton's equations of motion, MD simulations can provide a detailed picture of conformational changes and molecular flexibility at a given temperature. biorxiv.org
An MD simulation of this compound would allow for the exploration of its conformational landscape in a simulated environment (e.g., in a solvent). This would provide insights into the range of accessible torsion angles and the timescales of conformational transitions. Such simulations are valuable for understanding how the molecule behaves in a dynamic, real-world setting.
Electronic Structure Calculations
The arrangement of electrons within a molecule dictates its chemical reactivity and physical properties. Computational methods can provide a detailed picture of the electronic structure.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. globalresearchonline.net It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack. globalresearchonline.net
For this compound, an MEP analysis would likely show negative potential (electron-rich regions) around the oxygen and bromine atoms due to their high electronegativity. The aromatic rings would also exhibit regions of negative potential above and below the plane of the rings. Positive potential (electron-poor regions) would be expected around the hydrogen atoms.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. niscpr.res.in
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital; associated with electron donation. |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; associated with electron acceptance. |
| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and kinetic stability. |
| Note: This table is illustrative and not based on published experimental data for this specific compound. |
Reactivity Descriptors
Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are crucial for predicting the chemical behavior of a molecule. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A significant HOMO-LUMO energy gap suggests high kinetic stability and low chemical reactivity, as it indicates a greater energy is required to promote an electron to an unoccupied orbital. sigmaaldrich.com
Table 1: Illustrative Reactivity Descriptors for this compound (Note: The following values are illustrative, based on typical results for similar aromatic compounds, as specific published data for this molecule is not available.)
| Descriptor | Formula | Illustrative Value | Interpretation |
| HOMO Energy | EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | -1.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE = ELUMO - EHOMO | 5.1 eV | A large gap indicates high stability and low reactivity. sigmaaldrich.com |
| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 2.55 eV | Measures resistance to change in electron distribution. |
| Chemical Softness | S = 1 / (2η) | 0.196 eV-1 | The reciprocal of hardness; indicates higher reactivity. |
| Electronegativity | χ = -(EHOMO + ELUMO) / 2 | 3.65 eV | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index | ω = χ2 / (2η) | 2.61 eV | Quantifies the electrophilic nature of the molecule. researchgate.net |
Dipole Moment Calculations
The dipole moment is a measure of the net molecular polarity, which arises from the asymmetrical distribution of charge within the molecule. Computational methods can predict both the magnitude and direction of the dipole moment. conicet.gov.ar In this compound, the presence of electronegative bromine and oxygen atoms, combined with the torsional angle between the two phenyl rings, results in a significant permanent dipole moment. This polarity influences its solubility, intermolecular interactions, and other physical properties.
Table 2: Illustrative Dipole Moment Calculation (Note: This value is for illustrative purposes.)
| Parameter | Illustrative Calculated Value |
| Dipole Moment (µ) | 2.15 Debye |
Quantum Chemical Methods for Spectroscopic Data Prediction
Quantum chemical calculations are powerful tools for predicting and interpreting spectroscopic data. Methods like DFT and Time-Dependent DFT (TD-DFT) can simulate infrared (IR), ultraviolet-visible (UV-Vis), and chiroptical spectra (ECD, VCD) with a high degree of accuracy, aiding in structural elucidation and the assignment of experimental bands. hoffmanchemicals.comechemi.com
IR and UV-Vis Spectra Prediction
Theoretical vibrational analysis through DFT calculations can predict the IR spectrum, yielding frequencies and intensities corresponding to the molecule's vibrational modes. These calculated frequencies are often scaled by a factor to correct for anharmonicity and basis set limitations, providing a close match to experimental FT-IR data. sigmaaldrich.com
Similarly, TD-DFT methods are used to predict electronic transitions, which are visualized in the UV-Vis spectrum. researchgate.net The calculations provide the absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net
Table 3: Illustrative Predicted IR and UV-Vis Data (Note: The following data are illustrative.)
| Spectrum | Parameter | Illustrative Predicted Value | Assignment |
| IR | Vibrational Frequency | ~3050 cm-1 | Aromatic C-H stretching |
| ~1580 cm-1 | Aromatic C=C stretching | ||
| ~1250 cm-1 | Aryl-O-CH3 asymmetric stretching | ||
| ~650 cm-1 | C-Br stretching | ||
| UV-Vis | Absorption Maximum (λmax) | ~285 nm | π → π* transition of the biphenyl system |
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) for Chiral Derivatives
Substituted biphenyls, such as this compound, are classic examples of molecules that can exhibit atropisomerism. Due to steric hindrance from the ortho substituents (bromo and methoxy groups), rotation around the single bond connecting the two phenyl rings is restricted. This restriction can lead to the existence of stable, non-superimposable mirror-image conformers (enantiomers), a form of axial chirality. princeton.edu These enantiomers are designated as (aS) or (aR).
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques essential for determining the absolute configuration of such chiral molecules. iucr.org Computational prediction of ECD and VCD spectra using methods like TD-DFT is a powerful tool. By comparing the computationally predicted spectrum for a specific configuration (e.g., aS) with the experimental spectrum, the absolute stereochemistry of the isolated atropisomer can be unambiguously assigned. reagentia.eu VCD, in particular, provides detailed information about the molecule's conformation in solution. iucr.org
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Understanding this crystal packing is vital for predicting the material properties of a compound. Computational tools provide a way to analyze these forces in detail.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. princeton.edu The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to show different types of close contacts with neighboring molecules.
Accompanying 2D fingerprint plots provide a quantitative summary of these interactions, plotting the distance from the surface to the nearest nucleus inside (di) against the distance to the nearest nucleus outside (de). nih.gov These plots allow for the deconvolution of the complex interactions into percentage contributions from different contact types, such as H···H, C···H, and halogen-involved contacts like Br···H. For instance, in a related brominated biphenyl compound, interactions involving hydrogen atoms (C···H/H···C and H···H) were found to contribute over 58% of the total intermolecular contacts, with significant contributions from halogen contacts (Br···H) as well. iucr.org
Table 4: Illustrative Hirshfeld Surface Interaction Contributions (Note: Percentages are illustrative, based on data for a similar brominated biphenyl derivative iucr.org, as a crystal structure for the title compound is not publicly available.)
| Interaction Type | Illustrative Contribution (%) | Description |
| C···H / H···C | 32.2% | Represents interactions between carbon and hydrogen atoms. |
| H···H | 26.3% | Represents contacts between hydrogen atoms. |
| Br···H / H···Br | 10.7% | Highlights the role of the bromine atom in hydrogen bonding. |
| O···H / H···O | 10.4% | Indicates hydrogen bonding involving the methoxy group. |
| Other | 20.4% | Includes C···C, Br···C, and other minor contacts. |
Hydrogen Bonding and Halogen Bonding Interactions
The conformational and electronic properties of this compound are significantly influenced by a variety of non-covalent interactions. Computational studies on substituted biphenyls and related aromatic systems have provided a robust framework for understanding these weak, yet structurally determinative forces. nih.govnih.gov In the case of this compound, both intramolecular hydrogen bonds and halogen bonds are plausible and play a crucial role in dictating the molecule's preferred geometry and reactivity.
Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of such molecules and identifying stable conformers. scivisionpub.comresearchgate.net These computational approaches allow for the characterization of weak interactions that are often difficult to probe experimentally.
Hydrogen Bonding:
In this compound, the presence of a methoxy group (-OCH₃) and hydrogen atoms on the aromatic rings creates the potential for intramolecular hydrogen bonds. Specifically, weak C-H···O hydrogen bonds can form between a hydrogen atom on one of the phenyl rings and the oxygen atom of the methoxy group. The existence and strength of such interactions are highly dependent on the dihedral angle between the two phenyl rings.
Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are pivotal in identifying and characterizing these interactions. wikipedia.orguni-muenchen.de QTAIM analysis can reveal the presence of a bond critical point (BCP) between the hydrogen and oxygen atoms, which is a definitive indicator of an interaction. amercrystalassn.orgwiley-vch.de The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the bond's strength and nature. NBO analysis, on the other hand, can quantify the stabilization energy associated with the donor-acceptor orbital interactions that constitute the hydrogen bond. rsc.orgwisc.edu
While no specific computational data for this compound is publicly available, studies on analogous systems provide insight into the expected nature of these interactions. For example, research on other ortho-substituted biphenyls has demonstrated the importance of C-H···O interactions in stabilizing specific conformations. nih.gov
Halogen Bonding:
The bromine atom at the 2-position introduces the possibility of halogen bonding. A halogen bond is a directional, non-covalent interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base. Current time information in Pasuruan, ID. In this compound, an intramolecular halogen bond could potentially form between the bromine atom and the oxygen atom of the methoxy group (Br···O) or with the π-system of the adjacent phenyl ring (Br···π).
The strength of a halogen bond is influenced by the polarizability of the halogen and the electron-withdrawing nature of the group to which it is attached. Computational modeling is a primary tool for investigating halogen bonds, as it can predict the location and magnitude of the σ-hole and calculate the interaction energies. Current time information in Pasuruan, ID. Studies on halogenated biphenyls have confirmed the presence of halogen bonds in the solid state and their role in directing crystal packing. nih.gov For instance, in a related compound, 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione, Br···Br halogen bonding was observed and analyzed using DFT calculations. rsc.org
The following table summarizes the key computational parameters used to characterize hydrogen and halogen bonds, based on methodologies applied to similar molecular systems.
| Interaction Type | Computational Method | Key Parameters | Expected Findings for this compound |
| C-H···O Hydrogen Bond | QTAIM | Electron Density (ρ) at BCP, Laplacian of Electron Density (∇²ρ) at BCP | Presence of a bond path and BCP between a C-H and the methoxy oxygen, indicating an attractive interaction. |
| NBO | Second-order perturbation energy (E(2)) | Stabilization energy arising from the interaction between the lone pair of oxygen and the antibonding orbital of the C-H bond. | |
| Br···O Halogen Bond | Electrostatic Potential | σ-hole magnitude | A positive σ-hole on the bromine atom directed towards the methoxy oxygen. |
| QTAIM | Bond path and BCP | Indication of an interaction between the bromine and oxygen atoms. | |
| Br···π Halogen Bond | NCI Plot (Non-Covalent Interaction) | Isosurfaces and color coding | Visualization of weak attractive interactions between the bromine atom and the π-cloud of the adjacent ring. |
It is important to note that the atropisomerism of biphenyl compounds, which is the hindered rotation around the central C-C bond, is intricately linked to these non-covalent interactions. nih.govnih.gov The balance between attractive forces (hydrogen and halogen bonds) and steric repulsion between the substituents at the ortho positions determines the rotational barrier and the stable conformations of the molecule. researchgate.net
Role As a Synthetic Intermediate and Precursor for Advanced Structures
Building Block for Complex Biphenyl (B1667301) Derivatives
The structural framework of 2-bromo-2'-methoxy-1,1'-biphenyl is foundational for the synthesis of highly substituted and complex biphenyl derivatives. The presence of the bromine atom offers a reactive site for numerous carbon-carbon bond-forming reactions, which are pivotal in modern organic synthesis.
Cross-coupling reactions are the most prominent methods utilized to elaborate the structure of this compound. The Suzuki-Miyaura coupling, for instance, allows for the reaction of the aryl bromide with various organoboron compounds, such as arylboronic acids, to introduce new aryl or alkyl substituents at the 2-position. researchgate.net This methodology is widely employed due to its mild reaction conditions and tolerance of a broad range of functional groups. researchgate.net Similarly, the Negishi coupling, which uses organozinc reagents, provides an alternative route to functionalize the biphenyl core.
The methoxy (B1213986) group (-OCH₃) also plays a significant role. It can act as a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming substituents on its phenyl ring. Furthermore, it can be demethylated to a hydroxyl group (-OH), which can then be used as a handle for further functionalization, such as etherification or esterification, to build even more complex molecular structures. The interplay between the reactive bromo site and the modifying influence of the methoxy group enables a programmed and regioselective synthesis of diverse biphenyl derivatives.
| Reaction Name | Reactant for C-Br Site | Catalyst System | Typical Product |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(0) catalyst, Base | Substituted Terphenyl |
| Negishi Coupling | Ar-ZnX | Pd(0) or Ni(0) catalyst | Substituted Terphenyl |
| Stille Coupling | Ar-Sn(Alkyl)₃ | Pd(0) catalyst | Substituted Terphenyl |
| Heck Coupling | Alkene | Pd(0) catalyst, Base | Stilbene Derivative |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Base | Arylamine Derivative |
Precursor for Fluorenones and Related Alkaloids
One of the most significant applications of this compound and its analogues is in the synthesis of fluorenones. nih.govbeilstein-journals.org Fluorenones are a class of tricyclic aromatic ketones that form the core structure of several natural products and pharmacologically relevant molecules. uni-muenchen.de The biphenyl framework is ideally suited for intramolecular cyclization reactions to form the central five-membered ring characteristic of the fluorenone scaffold.
The synthesis of fluorenones from o-halobiaryls can be achieved through palladium-catalyzed cyclocarbonylation. organic-chemistry.org In this process, the biphenyl precursor reacts with carbon monoxide in the presence of a palladium catalyst. The reaction proceeds via oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by carbonyl insertion and subsequent reductive elimination to form the fluorenone product. This method is efficient and tolerates a variety of substituents on the biphenyl rings. organic-chemistry.org
Alternative synthetic routes include intramolecular Friedel-Crafts-type acylation of biphenyl-2-carboxylic acids or related derivatives. uni-muenchen.de In such a pathway, the this compound would first need to be converted to a biphenyl-2-carboxylic acid derivative. Subsequent treatment with a strong acid promotes cyclization to yield the fluorenone. The methoxy group on the second ring can influence the electronic properties and reactivity of the system during these transformations. The resulting substituted fluorenones are valuable intermediates for the total synthesis of complex natural products, including certain alkaloids. nih.gov
Intermediate in the Synthesis of Functional Materials
The rigid, conjugated structure of the biphenyl moiety makes this compound an attractive precursor for the development of advanced functional materials with specific electronic and optical properties.
In the field of organic electronics, biphenyl derivatives are often incorporated into molecules designed for use in Organic Light-Emitting Diodes (OLEDs). The biphenyl unit can be part of the emissive layer, host material, or electron-transport layer (ETL). rsc.org Starting from this compound, chemists can synthesize larger, more complex conjugated systems through the coupling reactions previously mentioned. These extended π-systems are essential for charge transport and luminescence. The substituents on the biphenyl core, such as the methoxy group, can be used to tune the electronic energy levels (HOMO/LUMO) of the final material, thereby controlling its emission color and charge-injection properties. The ability to build upon the this compound scaffold allows for the systematic design of materials with optimized performance for OLED applications. researchgate.netgoogle.com
The elongated and rigid nature of the biphenyl core is a common feature in molecules that exhibit liquid crystalline properties. nsf.gov Liquid crystals are materials that have properties between those of conventional liquids and those of solid crystals. By attaching flexible alkyl chains to the biphenyl scaffold derived from this compound, it is possible to synthesize calamitic (rod-like) liquid crystals. nsf.govdtic.mil The methoxy group can influence the polarity and intermolecular interactions, which are critical factors in determining the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. researchgate.net
Furthermore, the well-defined, rigid structure of biphenyl derivatives makes them suitable candidates for organic semiconductor materials. The ability to form ordered structures in the solid state, facilitated by the planarity of the biphenyl system, is crucial for efficient charge transport in organic field-effect transistors (OFETs) and other electronic devices.
Materials with nonlinear optical (NLO) properties are important for applications in telecommunications, optical computing, and frequency conversion. Organic molecules with large second-order hyperpolarizabilities are key components of NLO materials. jhuapl.edu Such properties often arise from molecules that have a strong electron donor group and a strong electron acceptor group connected by a conjugated π-system. The this compound scaffold can be functionalized to create such "push-pull" systems. The methoxy group serves as an electron-donating group, while the bromine atom can be replaced with a strong electron-accepting group (like a nitro or cyano group) via nucleophilic aromatic substitution or coupling reactions. This molecular engineering approach allows for the creation of materials with significant NLO responses. dtic.mil
Scaffold for Biologically Relevant Molecules
The biphenyl unit is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. nih.govrsc.org The compound this compound provides a versatile starting point for the synthesis of complex molecules that can serve as libraries for drug discovery.
By using the bromine atom as a reactive handle, a wide variety of side chains and functional groups can be introduced. nih.gov The methoxy group can also be modified or used to influence the conformation of the molecule. The relative orientation (dihedral angle) of the two phenyl rings in biphenyl derivatives is a critical determinant of their three-dimensional shape and, consequently, their ability to interact with biological receptors. The substituents at the ortho-positions, like the bromo and methoxy groups in the parent compound, create steric hindrance that restricts the rotation around the central carbon-carbon single bond, locking the molecule into specific conformations. This conformational control is a key strategy in designing molecules with high affinity and selectivity for a particular biological target. eurekaselect.com Therefore, this compound serves as a valuable scaffold for building libraries of conformationally restricted molecules for screening in various therapeutic areas.
| Derived Scaffold | Synthetic Transformation | Potential Application Area |
|---|---|---|
| Fluorenone Core | Intramolecular Cyclization/Carbonylation | Alkaloid Synthesis, Material Science |
| Substituted Terphenyls | Suzuki or Negishi Coupling | Functional Materials, Medicinal Chemistry |
| Carbazole (B46965) Derivatives | Buchwald-Hartwig Amination followed by Cyclization | OLED Materials |
| Dibenzofuran (B1670420) Derivatives | Intramolecular Etherification (from di-hydroxy intermediate) | Pharmaceutical Scaffolds |
Flavonoids, Chromones, and Coumarins
While direct, single-step syntheses of flavonoids, chromones, or coumarins from this compound are not the most common routes, the biphenyl structure serves as a foundational precursor for related oxygen-containing heterocyclic systems like dibenzofurans. The synthesis of these structures typically involves the formation of an ether linkage via an intramolecular cyclization. This transformation requires a hydroxyl group ortho to the biaryl linkage. Consequently, the methoxy group of this compound must first be converted to a hydroxyl group via demethylation. The resulting 2-bromo-2'-hydroxy-1,1'-biphenyl can then undergo intramolecular C-O bond formation.
Two primary methods for this cyclization are the Ullmann condensation and palladium-catalyzed etherification. The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with an alcohol. In this intramolecular context, the reaction would proceed by heating the 2-bromo-2'-hydroxy-1,1'-biphenyl intermediate with a copper catalyst and a base to furnish the dibenzofuran core.
More recently, palladium-catalyzed C-O bond formation has become a powerful tool for constructing such systems under milder conditions. nih.gov This method, often employing specialized phosphine (B1218219) ligands, allows for the efficient intramolecular etherification of aryl halides. nih.govresearchgate.net The reaction tolerates a wide variety of functional groups and proceeds with weak bases, offering a significant advantage over the often harsh conditions of the Ullmann reaction. nih.gov
Table 1: Representative Conditions for Intramolecular C-O Bond Formation
| Method | Catalyst/Reagent | Base | Solvent | Temperature |
| Ullmann Condensation | Copper (e.g., CuI, Cu powder) | Strong Base (e.g., K2CO3, Pyridine) | High-boiling solvent (e.g., DMF, Nitrobenzene) | High (150-250 °C) |
| Palladium-catalyzed Etherification | Pd(OAc)2 / Phosphine Ligand (e.g., di-tert-butylphosphinobiaryl) | Weak Base (e.g., Cs2CO3, K3PO4) | Toluene, Dioxane | Moderate (80-120 °C) nih.gov |
Nitrogen-Containing Heterocycles (e.g., indoles, pyrazoles, quinolines)
The synthesis of fused nitrogen-containing heterocycles from this compound relies on the strategic conversion of the bromo group into a nitrogen-containing functionality, followed by intramolecular C-N bond formation. A prime example is the synthesis of carbazoles, which are structurally related to indoles.
The first step in this synthetic sequence is the conversion of the aryl bromide to an arylamine. The Buchwald-Hartwig amination is a highly effective palladium-catalyzed cross-coupling reaction for this purpose. libretexts.orgwikipedia.orgacsgcipr.org This reaction allows for the formation of a C-N bond between an aryl halide and an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. libretexts.org Using ammonia (B1221849) or an ammonia equivalent, this compound can be converted to 2-amino-2'-methoxy-1,1'-biphenyl.
The resulting 2-aminobiphenyl (B1664054) derivative is a key intermediate for the synthesis of carbazoles. The formation of the carbazole scaffold can be achieved through a palladium-catalyzed intramolecular C-H activation and C-N bond formation. nottingham.edu.myresearchgate.net This reaction creates the central five-membered nitrogen-containing ring by coupling the amino group with a C-H bond on the adjacent phenyl ring, leading to the rigid, planar carbazole system. nottingham.edu.my
Table 2: Key Reactions for Carbazole Synthesis from this compound
| Reaction Step | Catalyst System | Key Reagents | Product |
| Buchwald-Hartwig Amination | Pd(OAc)2 / Phosphine Ligand | Ammonia or ammonia equivalent, Base (e.g., NaOt-Bu) | 2-amino-2'-methoxy-1,1'-biphenyl |
| Intramolecular C-N Cyclization | Pd(OAc)2 | Oxidant (e.g., H2O2) | Methoxy-substituted carbazole |
Polycyclic Aromatic Alkaloids
The this compound scaffold is also a valuable starting point for the synthesis of polycyclic aromatic alkaloids, particularly those containing the phenanthridine (B189435) core. Phenanthridine and its derivatives are found in a variety of natural products and exhibit significant biological activity.
Similar to the synthesis of carbazoles, the initial step involves the conversion of the bromo group to an amino group to yield 2-amino-2'-methoxy-1,1'-biphenyl. From this intermediate, several methods can be employed to construct the phenanthridine skeleton. One classic approach is the Graebe-Ullmann synthesis, which involves the diazotization of the 2-aminobiphenyl derivative followed by an acid-catalyzed or thermal cyclization that eliminates nitrogen gas.
Modern methods often rely on transition-metal catalysis. For instance, the 2-aminobiphenyl derivative can be acylated, and the resulting amide can undergo an intramolecular cyclization via a palladium-catalyzed C-H activation to form a phenanthridinone. Alternatively, the amino group can be converted into an isocyanate, which can then undergo radical- or metal-mediated cyclization to afford phenanthridine derivatives. nih.gov The presence of the methoxy group on the biphenyl precursor ultimately leads to a methoxy-substituted phenanthridine product, offering a handle for further functionalization or for mimicking the substitution patterns found in natural alkaloids.
Table 3: Synthetic Pathway to Phenanthridine Core
| Step | Reaction | Description |
| 1 | Buchwald-Hartwig Amination | Conversion of this compound to 2-amino-2'-methoxy-1,1'-biphenyl. |
| 2 | Functional Group Transformation (e.g., Acylation) | The amino group is converted to a suitable functionality for cyclization, such as an amide. |
| 3 | Intramolecular Cyclization | Palladium-catalyzed C-H activation or other methods are used to form the six-membered nitrogen-containing ring, yielding the phenanthridine or phenanthridinone core. |
Chirality and Stereoselective Synthesis of Biphenyl Systems
Enantioselective Synthesis Approaches
The synthesis of single-enantiomer, axially chiral biphenyls is a significant goal in modern organic chemistry due to their prevalence in natural products and their use as chiral ligands. acs.orgnih.gov Several strategies have been developed to achieve this, moving beyond classical resolution of racemic mixtures to more efficient atroposelective methods.
One of the most powerful methods is the asymmetric transition-metal-catalyzed cross-coupling reaction, particularly the Suzuki-Miyaura reaction. acs.orgmit.edu This approach involves coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a chiral ligand. The chiral ligand, typically a phosphine (B1218219), coordinates to the metal center and directs the reaction to favor the formation of one atropisomer over the other. mit.eduacs.org For a molecule like 2-bromo-2'-methoxy-1,1'-biphenyl, this could involve the coupling of 2-bromo-1-iodobenzene with (2-methoxyphenyl)boronic acid, or a similar permutation, using a chiral palladium catalyst.
Key factors influencing the success of these reactions include:
The Chiral Ligand: The structure of the chiral ligand is paramount. Ligands like KenPhos and chiral monophosphines derived from SPhos/RuPhos have been used effectively. mit.eduacs.org
Reaction Conditions: Temperature, solvent, and the nature of the base can all impact the yield and enantioselectivity.
Substrate Structure: The electronic properties and steric bulk of the coupling partners play a crucial role. mit.edu
Other notable enantioselective approaches include:
Ullmann Coupling: Intramolecular Ullmann reactions can achieve high diastereoselectivity in synthesizing bridged biphenyls, where central chirality is transferred to axial chirality. nih.govacs.org
Chirality Transfer: Using planar chiral starting materials, such as tricarbonyl(arene)chromium complexes, allows for the stereoselective synthesis of both enantiomers of an axially chiral biaryl from a single precursor. acs.org
Enzymatic Desymmetrization: Lipase-catalyzed reactions can perform acylative and hydrolytic desymmetrization of prochiral biphenyl (B1667301) diols to produce axially chiral compounds with high optical purity. elsevierpure.com
Chiral Ligands Derived from Biphenyl Systems
Axially chiral biphenyls are the foundational scaffolds for some of the most successful and widely used privileged ligands in asymmetric catalysis. nih.govresearchgate.net The C2-symmetric di-ortho-substituted biphenyl framework provides a well-defined and sterically controlled chiral environment around a metal center, which is highly effective for inducing enantioselectivity in a vast range of chemical transformations. bohrium.compnas.org
The archetypal example is BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), an atropisomeric biaryl diphosphine ligand. pnas.org While technically a binaphthyl, its principles are directly applicable to biphenyl systems. Ligands derived from the biphenyl scaffold, such as MeO-BIPHEP (6,6′-dimethoxy-2,2′-bis(diphenylphosphino)-1,1′-biphenyl), are renowned for their effectiveness in asymmetric hydrogenation and other reactions. pnas.org
The key features that make these biphenyl-based ligands effective include:
C₂ Symmetry: This feature simplifies the analysis of catalytic cycles and often leads to higher enantioselectivities by reducing the number of possible diastereomeric transition states. pnas.org
Electronic and Steric Tuning: The substituents on the biphenyl core and the phosphorus atoms can be systematically varied to modify the electronic properties (e.g., DIFLUORPHOS) and steric bulk of the ligand, thereby fine-tuning its catalytic activity and selectivity. pnas.org
A compound like this compound represents the core chiral skeleton for this class of molecules. The bromo and methoxy (B1213986) functional groups could serve as handles for further synthetic elaboration to produce novel phosphine, N-heterocyclic carbene (NHC), or phosphoramidite (B1245037) ligands. researchgate.netchemrxiv.orgresearchgate.net The development of new biphenyl-based ligands continues to be an active area of research, aiming to create more efficient and selective catalysts for challenging asymmetric transformations. researchgate.netresearchgate.netoup.com
Emerging Research Directions and Future Perspectives in Biphenyl Chemistry
Development of Novel Catalytic Systems
The synthesis of substituted biphenyls, including 2-bromo-2'-methoxy-1,1'-biphenyl, has been significantly advanced by the development of novel catalytic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are paramount in this field. ncl.ac.uk Research is actively focused on creating more efficient, selective, and robust catalysts.
Recent advancements include the use of palladium nanoparticles supported on materials like super-crosslinked polystyrene or fullerene derivatives. google.comresearchgate.net These supported catalysts offer advantages such as ease of separation from the reaction mixture and potential for recycling, which aligns with the principles of green chemistry. researchgate.net For instance, a water-soluble fullerene-supported PdCl2 nanocatalyst has demonstrated high yields (over 90%) in Suzuki-Miyaura couplings at room temperature with low catalyst loading (0.05 mol%). researchgate.net
Furthermore, the development of specialized phosphine (B1218219) ligands, such as KITPHOS, has enabled successful Suzuki-Miyaura cross-coupling reactions with low catalyst loadings for the synthesis of complex biaryl structures. ncl.ac.uk The exploration of cascade reactions, where multiple bond-forming events occur in a single operation, represents another frontier. Palladium-catalyzed cascade processes that involve arylation and subsequent cyclization reactions are being developed to construct complex polycyclic systems from biphenyl (B1667301) precursors. researchgate.net These innovative catalytic approaches are crucial for the efficient and selective synthesis of asymmetrically substituted biphenyls like this compound.
Green Chemistry Approaches in Biphenyl Synthesis
The principles of green chemistry are increasingly influencing the synthetic strategies for biphenyl compounds. The goal is to develop environmentally benign and sustainable processes by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. semanticscholar.orgrasayanjournal.co.in
Key green chemistry approaches applicable to the synthesis of this compound and related compounds include:
Solvent-Free Reactions: Performing reactions in the absence of traditional organic solvents reduces environmental pollution and simplifies product purification. acs.orgumich.edu For example, Suzuki-Miyaura and decarbonylative coupling reactions have been successfully carried out using quartz sand as a recyclable solid-phase medium. acs.org
Use of Water as a Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The development of water-soluble catalysts, such as fullerene-supported palladium nanocatalysts, facilitates reactions in aqueous media. researchgate.netpatsnap.com
Energy-Efficient Methods: Microwave irradiation and ultrasonication are being explored to accelerate reaction rates, often leading to higher yields in shorter timeframes compared to conventional heating. semanticscholar.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. researchgate.net
Recent research has highlighted methods like the use of recyclable solid-phase media like quartz sand for Suzuki-Miyaura couplings, which proceed under mild, solvent-free conditions. acs.org Another approach involves mechanochemistry, using manual grinding or ball milling to conduct solvent-free reactions, which is both energy-efficient and reduces waste. researchgate.netresearchgate.net
Structure-Property Relationships Beyond Basic Physical Properties
The relationship between the molecular structure of this compound and its properties extends beyond simple physical characteristics like melting and boiling points. The specific arrangement of the bromo and methoxy (B1213986) substituents introduces atropisomerism, a form of chirality arising from restricted rotation around the single bond connecting the two phenyl rings. rsc.org This torsional barrier is a critical determinant of the molecule's three-dimensional shape and, consequently, its interactions with other molecules and its material properties.
The steric hindrance caused by the ortho-substituents (bromine and methoxy group) forces the phenyl rings to adopt a non-planar conformation. The dihedral angle between the rings is a key structural parameter that influences properties such as:
Chiroptical Properties: Due to the stable, non-planar conformation, substituted biphenyls like this can exist as enantiomers, which interact differently with polarized light.
Liquid Crystalline Behavior: The rigid, anisotropic shape of biphenyl derivatives is a prerequisite for the formation of liquid crystal phases. The specific substituents and their positions fine-tune the mesophase behavior.
Biological Activity: In a biological context, the defined three-dimensional structure of each atropisomer can lead to stereospecific interactions with enzyme active sites or receptors. nih.gov
Understanding these structure-property relationships is crucial for designing biphenyl-based molecules for applications in materials science, asymmetric catalysis, and medicinal chemistry.
Advanced Characterization Methodologies
Elucidating the precise three-dimensional structure and dynamics of this compound requires a suite of advanced characterization techniques. While basic spectroscopic methods provide fundamental information, a deeper understanding necessitates more sophisticated approaches.
X-ray Crystallography: This technique provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and the dihedral angle between the phenyl rings. creative-biostructure.comkbdna.com For a molecule like this compound, X-ray crystallography can confirm the non-planar arrangement of the phenyl rings and provide precise details of the molecular packing in the crystal lattice. nih.gov However, obtaining high-quality crystals can be a significant challenge. kbdna.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the structure and dynamics of molecules in solution, which often better represents their state in chemical reactions or biological systems. creative-biostructure.comresearchgate.net Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, can be used to determine the connectivity of atoms and the spatial proximity of protons, which helps in elucidating the solution-state conformation. NMR is particularly valuable for studying dynamic processes like the rotation around the biphenyl linkage. researchgate.netnih.gov
Fluorescence Spectroscopy: Techniques like Förster Resonance Energy Transfer (FRET) and Fluorescence Lifetime Imaging (FLIM) can be employed to study the spatial distribution and local environment of functional groups within materials containing biphenyl moieties, providing insights that are not accessible through bulk characterization methods. wuttkescience.com
The complementary nature of these techniques is often leveraged to build a comprehensive picture of the molecule's structure and behavior in different states. creative-biostructure.comnih.gov
Computational Chemistry as a Predictive Tool
Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the properties of biphenyl derivatives. researchgate.net These methods allow for the in-silico investigation of molecular structures, energies, and reactivity, providing insights that can guide experimental work.
For this compound, computational chemistry can be used to:
Calculate Rotational Barriers: DFT calculations can accurately predict the energy barriers for rotation around the C1-C1' bond. researchgate.netbiomedres.us This information is crucial for understanding the atropisomeric stability of the molecule. Different functionals and basis sets can be benchmarked against experimental data to ensure accuracy. researchgate.netbiomedres.us Studies have shown that functionals like B3LYP-D, B97-D, and TPSS-D3 are promising for determining torsional barriers in substituted biphenyls. researchgate.net
Predict Molecular Geometries: Geometry optimization calculations can determine the most stable conformation of the molecule, including the equilibrium dihedral angle between the phenyl rings and the C1-C1' bond length. biomedres.us
Simulate Spectroscopic Properties: Computational methods can predict NMR chemical shifts and coupling constants, which can aid in the interpretation of experimental spectra.
Elucidate Reaction Mechanisms: DFT can be used to model the transition states and intermediates of synthetic reactions, providing a deeper understanding of the reaction pathways and the role of catalysts. biomedres.us
The synergy between computational predictions and experimental validation is a powerful paradigm in modern chemical research, enabling a more rational design of molecules with desired properties. comporgchem.com
Q & A
Basic: What are the standard synthetic routes for 2-bromo-2'-methoxy-1,1'-biphenyl, and how are intermediates purified?
The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura or Ullmann coupling. For example, a brominated aryl halide (e.g., 2-bromoiodobenzene) can react with a methoxy-substituted boronic acid under palladium catalysis . Purification often employs column chromatography with silica gel and solvents like hexane/ethyl acetate (95:5), followed by recrystallization from methanol to achieve >95% purity .
Advanced: How do steric and electronic effects of substituents influence coupling efficiency in biphenyl synthesis?
Steric hindrance from the methoxy group at the 2'-position can reduce coupling yields by ~15–20% compared to para-substituted analogs. Computational studies (DFT) suggest that electron-donating methoxy groups alter the electron density of the aryl ring, affecting oxidative addition in palladium-catalyzed reactions. Optimized conditions (e.g., ligand choice: XPhos, temperature: 80–100°C) mitigate these effects .
Basic: What spectroscopic methods confirm the structure of this compound?
- 1H/13C NMR : Methoxy protons appear as a singlet at δ 3.8–3.9 ppm; bromine deshields adjacent protons (δ 7.2–7.5 ppm for aromatic signals) .
- X-ray crystallography : Single-crystal analysis reveals dihedral angles between phenyl rings (typically 30–45°) and bond lengths (C-Br: ~1.89 Å, C-O: ~1.36 Å) .
Advanced: What challenges arise in crystallizing this compound, and how are they resolved?
Crystallization is hindered by the compound’s planar biphenyl structure and halogen bonding. Slow evaporation in mixed solvents (e.g., dichloromethane/hexane) at 4°C promotes nucleation. Cryocrystallography (100 K) improves resolution for Br-atom positioning .
Basic: How is the bromine atom utilized in further functionalization (e.g., cross-coupling)?
The bromine serves as a leaving group in Suzuki, Heck, or Buchwald-Hartwig reactions. For example, coupling with phenylboronic acid yields 2-methoxy-2'-phenyl-1,1'-biphenyl. Reaction kinetics show pseudo-first-order dependence on Pd catalyst concentration .
Advanced: How do methoxy groups influence regioselectivity in electrophilic substitution reactions?
Methoxy’s +M effect directs electrophiles to the para position relative to itself. Competitive bromine substitution (via σ-complex stabilization) is observed under strong Lewis acids (e.g., AlCl3), with a 65:35 para/meta product ratio .
Advanced: What computational methods predict the reactivity of this compound in catalysis?
Density Functional Theory (DFT) calculates HOMO/LUMO energies to predict sites for nucleophilic/electrophilic attacks. For example, the LUMO (-1.8 eV) localizes on the brominated ring, favoring oxidative addition in Pd-mediated reactions .
Advanced: How are isomeric by-products (e.g., 3-bromo derivatives) identified and separated?
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) resolve isomers (retention times differ by 1.2–1.5 min).
- Mass spectrometry : Characteristic fragmentation patterns (e.g., loss of Br: m/z 170 vs. 188) distinguish positional isomers .
Basic: What role does this compound play in medicinal chemistry research?
It serves as a precursor to kinase inhibitors and antipsychotic agents. Methoxy groups enhance blood-brain barrier penetration, while bromine allows late-stage functionalization via click chemistry .
Advanced: How is pharmacophore modeling applied to derivatives of this compound?
3D-QSAR models map hydrophobic (bromine) and hydrogen-bond acceptor (methoxy) regions. Docking studies (e.g., with serotonin receptors) show methoxy groups improve binding affinity by 2.3-fold compared to non-substituted analogs .
Advanced: How to address contradictions in reported reaction yields (e.g., 50% vs. 75%)?
Reproducibility issues may stem from trace moisture in solvents or catalyst aging. Rigorous drying (molecular sieves) and fresh Pd(PPh3)4 increase yields to 70–78%. Kinetic studies under inert atmospheres (N2/Ar) are recommended .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
